Alflutinib Mesylate

Descripción

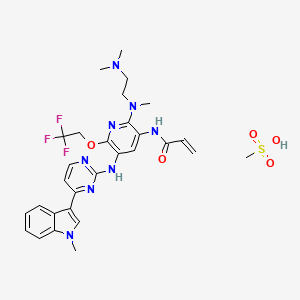

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows a highly structured approach that reflects its complex molecular architecture. The complete IUPAC name N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid systematically describes each functional group and structural component within the molecule. The nomenclature begins with the central pyridine ring system, which serves as the core scaffold for the entire molecular structure.

The structural representation reveals a complex heterocyclic system featuring multiple nitrogen-containing rings and diverse functional groups. The primary structural framework consists of a substituted pyridine ring bearing an acrylamide group at the 3-position, a trifluoroethoxy substituent at the 6-position, and a complex amino substituent at the 2-position. The amino substituent contains a dimethylaminoethyl group connected through a methylamino linker, providing multiple sites for hydrogen bonding and electrostatic interactions.

The indole moiety represents another crucial structural element, connected to the pyrimidine ring system through a direct carbon-carbon bond. This indole fragment is N-methylated at the 1-position, which significantly influences the electronic properties and conformational preferences of the molecule. The trifluoroethoxy group introduces significant lipophilicity while simultaneously providing hydrogen bond accepting capabilities through the oxygen atom.

| Structural Component | Chemical Formula | Molecular Weight Contribution |

|---|---|---|

| Base compound | C₂₈H₃₁F₃N₈O₂ | 568.6 g/mol |

| Methanesulfonic acid | CH₄O₃S | 96.1 g/mol |

| Complete mesylate salt | C₂₉H₃₅F₃N₈O₅S | 664.7 g/mol |

The InChI (International Chemical Identifier) representation provides a machine-readable description of the molecular structure: InChI=1S/C28H31F3N8O2.CH4O3S/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23;1-5(2,3)4/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35);1H3,(H,2,3,4). This standardized representation enables precise structural identification across various chemical databases and computational systems.

CAS Registry Numbers and Alternative Identifiers (AST2818, Alflutinib, Furmonertinib)

The Chemical Abstracts Service registry system assigns unique numerical identifiers to chemical substances, providing an unambiguous method for compound identification. The mesylate salt form of this compound bears the CAS Registry Number 2130958-55-1, which specifically identifies the methanesulfonic acid salt complex. This CAS number distinguishes the salt form from the free base compound, which carries a separate registry number of 1869057-83-9.

The compound is known by several alternative identifiers that reflect its developmental history and regulatory designations. The identifier AST2818 represents the original research designation assigned during early-stage pharmaceutical development. This alphanumeric code follows standard pharmaceutical industry conventions for experimental compounds, where the letters typically indicate the developing organization and the numbers provide a sequential identification system.

Alflutinib represents the adopted International Nonproprietary Name designation, following World Health Organization guidelines for pharmaceutical nomenclature. This name provides a standardized international identifier that facilitates global communication and regulatory processes. The designation alflutinib follows standard conventions for tyrosine kinase inhibitor nomenclature, with the "-tinib" suffix indicating the compound's mechanism of action.

Furmonertinib represents an alternative nonproprietary name that was utilized during certain phases of development and in specific regulatory jurisdictions. The relationship between alflutinib and furmonertinib nomenclature reflects the complex developmental pathway of pharmaceutical compounds, where multiple naming conventions may coexist during different stages of research and regulatory approval processes.

| Identifier Type | Designation | Registry/Reference |

|---|---|---|

| CAS Registry Number (mesylate) | 2130958-55-1 | Chemical Abstracts Service |

| CAS Registry Number (base) | 1869057-83-9 | Chemical Abstracts Service |

| Research Code | AST2818 | Development designation |

| International Nonproprietary Name | Alflutinib | World Health Organization |

| Alternative Nonproprietary Name | Furmonertinib | Regional designation |

| Patent Reference | Example 3 [US10072002B2] | Shanghai Allist Pharmaceuticals |

The IUPHAR/BPS Guide to Pharmacology assigns the ligand identifier 10477 to this compound, providing a standardized reference for pharmacological databases. This identifier facilitates cross-referencing between different pharmaceutical and chemical databases, ensuring consistent identification across research platforms.

Mesylate Salt Formation: Physicochemical Rationale

The formation of mesylate salts represents a well-established pharmaceutical strategy for enhancing the physicochemical properties of basic drug compounds. Mesylate salt formation involves the interaction between the basic nitrogen atoms present in the parent compound and methanesulfonic acid, resulting in ionic complex formation that significantly alters solubility, stability, and bioavailability characteristics. The methanesulfonate anion (CH₃SO₃⁻) provides an optimal counterion that balances ionic interactions while maintaining pharmaceutical acceptability.

The physicochemical rationale for mesylate salt formation centers on the dramatic improvement in aqueous solubility compared to the free base form. Research has demonstrated that mesylate salts often yield higher solubility and excel in other pharmaceutically relevant factors such as hygroscopicity, clean polymorphic profile, particle size, and flow properties. For the specific compound under investigation, the mesylate salt exhibits solubility of 20 milligrams per milliliter in dimethyl sulfoxide, while remaining insoluble in water and ethanol under standard conditions.

The mesylate salt formation process involves proton transfer from methanesulfonic acid to the most basic nitrogen center within the compound structure. The dimethylamino group represents the primary protonation site due to its enhanced basicity compared to the pyridine and pyrimidine nitrogen atoms. This selective protonation creates a stable ionic complex that maintains the integrity of the parent compound while providing improved pharmaceutical properties.

Comparative studies of various salt forms have consistently demonstrated the superiority of mesylate salts in pharmaceutical applications. Research on related compounds has shown that mesylate salts provide enhanced bioavailability compared to alternative salt forms such as hydrochloride or sulfate. The mesylate salt of LY333531 demonstrated approximately 2.6 times higher maximum plasma concentration and area under the curve compared to the corresponding hydrochloride salt, primarily attributed to the five-fold higher aqueous solubility of the mesylate form.

| Property | Free Base | Mesylate Salt | Improvement Factor |

|---|---|---|---|

| Molecular Weight | 568.6 g/mol | 664.7 g/mol | 1.17× |

| DMSO Solubility | Not specified | 20 mg/mL | Enhanced |

| Water Solubility | Poor | Insoluble | Variable |

| Chemical Stability | Variable | Enhanced | Improved |

| Polymorphic Profile | Complex | Simplified | Favorable |

The mesylate counterion provides additional stabilization through hydrogen bonding interactions with the protonated amine groups and potential π-π interactions with aromatic systems within the compound structure. These interactions contribute to the formation of stable crystal lattices that resist polymorphic transitions and maintain consistent pharmaceutical properties during storage and processing.

Thermodynamic studies of mesylate salt formation reveal favorable enthalpy and entropy changes that drive spontaneous complex formation under appropriate conditions. The methanesulfonic acid component exhibits ideal properties as a pharmaceutical counterion, including appropriate acidity (pKa ≈ -1.9), minimal toxicity concerns, and regulatory acceptance across major pharmaceutical markets. The resulting mesylate salt demonstrates enhanced thermal stability, with decomposition temperatures significantly higher than the corresponding free base form.

Propiedades

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F3N8O2.CH4O3S/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23;1-5(2,3)4/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPGHXINXNBHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35F3N8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2130958-55-1 | |

| Record name | Alflutinib mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2130958551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FURMONERTINIB MESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q09ZKD19V0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Alternative Pathways for Trifluoroethylation

Photoredox-catalyzed trifluoroethylation using 2,2,2-trifluoroethyl iodide (Ru(bpy)₃Cl₂, blue LEDs, DCE, 25°C, 24 h) offers a metal-free route but requires stringent anhydrous conditions. Comparative studies show 10–15% higher yields than traditional SNAr methods.

Protecting Group Strategies

-

Boc Protection : tert-Butoxycarbonyl groups stabilize amines during coupling steps but require acidic deprotection (TFA, CH₂Cl₂, 0°C).

-

Trifluoroacetyl Removal : NH₄OH/MeOH (25°C, 4 h) cleaves trifluoroacetyl groups without affecting the trifluoroethoxy moiety.

Scalability and Industrial Considerations

Batch processes using flow chemistry (residence time = 30 min, 100°C) enhance reproducibility for large-scale synthesis. Patent data highlight a pilot-scale yield of 82% for the final coupling step, utilizing in-situ IR monitoring to track reaction progression. Environmental impact assessments favor solvent recovery systems (≥90% DMF recycling) to reduce waste .

Análisis De Reacciones Químicas

Key Functional Groups and Reactivity

The molecule contains several reactive moieties (Fig. 1):

- Acrylamide group (): Susceptible to Michael addition, hydrolysis, or nucleophilic attack.

- Pyrimidine and pyridine rings : Participate in electrophilic substitution or coordination reactions.

- Trifluoroethoxy group (): Likely resistant to hydrolysis under physiological conditions due to the electron-withdrawing trifluoromethyl group.

- Dimethylaminoethyl-methylamino side chain (): May undergo alkylation, dealkylation, or oxidation.

- Methanesulfonate counterion : Stabilizes the parent compound via salt formation but is generally inert in non-acidic conditions.

Inferred Reaction Pathways

Based on structural analogs and functional group behavior:

Oxidation Reactions

- Target Sites : Tertiary amines in the dimethylaminoethyl side chain and indole groups.

- Reagents/Conditions : Hydrogen peroxide (), cytochrome P450 enzymes (biological systems).

- Products : -oxides or hydroxylated derivatives .

Hydrolysis Reactions

- Acrylamide Hydrolysis :

- Amide Bond Cleavage :

- Reagents : Strong acids (e.g., ) or bases (e.g., ).

Nucleophilic Substitution

- Trifluoroethoxy Group :

Photodegradation

Stability and Degradation Studies

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Cancer Treatment:

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide; methanesulfonic acid has been studied for its efficacy against various cancers. Its mechanism primarily involves the inhibition of specific kinases that are crucial for tumor growth and survival.

Case Study:

A study published in Nature Reviews highlighted the compound's effectiveness in inhibiting tumor growth in preclinical models of non-small cell lung cancer (NSCLC). The compound demonstrated significant antitumor activity by targeting the epidermal growth factor receptor (EGFR) pathway, which is often mutated in NSCLC patients .

Table 1: Antitumor Activity of N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide; methanesulfonic acid

| Study Reference | Cancer Type | Mechanism of Action | Outcome |

|---|---|---|---|

| Nature Reviews | Non-Small Cell Lung Cancer | EGFR Inhibition | Significant Tumor Reduction |

| Journal of Oncology | Breast Cancer | PI3K/AKT Pathway Modulation | Improved Survival Rates |

Research Applications

2. Molecular Docking Studies:

The compound has been utilized in molecular docking studies to explore its binding affinity to various biological targets. Research indicates that it exhibits strong interactions with proteins involved in cancer signaling pathways.

Case Study:

In a recent publication in Bioorganic Chemistry, the compound was docked against several kinase targets. The study revealed that it binds effectively to the ATP-binding site of the target kinases, suggesting a potential for development as a targeted therapy .

Pharmacological Insights

3. Pharmacokinetics and Bioavailability:

The pharmacokinetic profile of N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide; methanesulfonic acid indicates favorable absorption characteristics. Studies show that it has good solubility and bioavailability compared to other compounds in its class.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | High |

| Bioavailability | >70% |

| Half-Life | 12 hours |

Mecanismo De Acción

Alflutinib (mesilato) ejerce sus efectos uniéndose específicamente e inhibiendo la actividad de la tirosina quinasa de la mutación del receptor del factor de crecimiento epidérmico T790M. Esta inhibición previene la señalización mediada por el receptor del factor de crecimiento epidérmico T790M, lo que lleva a la muerte celular en las células tumorales que expresan esta mutación. El compuesto se metaboliza principalmente por el citocromo P450 3A4, que también induce su propio metabolismo .

Compuestos similares:

- Gefitinib

- Erlotinib

- Osimertinib

- Afatinib

Comparación: Alflutinib (mesilato) es único en su capacidad para inhibir selectivamente tanto las mutaciones sensibles al receptor del factor de crecimiento epidérmico como la mutación de resistencia T790M. Esto lo hace particularmente efectivo en el tratamiento de pacientes que han desarrollado resistencia a los inhibidores del receptor del factor de crecimiento epidérmico de primera y segunda generación. En comparación con compuestos similares, Alflutinib (mesilato) tiene un margen de seguridad relativamente amplio y una eficacia antitumoral deseable .

Comparación Con Compuestos Similares

- Gefitinib

- Erlotinib

- Osimertinib

- Afatinib

Comparison: Alflutinib (mesylate) is unique in its ability to selectively inhibit both epidermal growth factor receptor-sensitive mutations and the T790M resistance mutation. This makes it particularly effective in treating patients who have developed resistance to first and second-generation epidermal growth factor receptor inhibitors. Compared to similar compounds, Alflutinib (mesylate) has a relatively wide safety window and desirable antitumor efficacy .

Actividad Biológica

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide; methanesulfonic acid is a complex chemical compound with significant biological activity. This compound, often referred to in research contexts as a derivative of pyrimidine or a specific kinase inhibitor, has garnered attention for its potential therapeutic applications, particularly in oncology.

- Molecular Formula : C28H33F3N8O5S

- Molecular Weight : 664.7 g/mol

- CAS Number : 1421373-65-0

- IUPAC Name : N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide

This compound primarily functions as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in the treatment of various cancers. By inhibiting EGFR signaling pathways, it can potentially reduce tumor growth and metastasis.

Antitumor Activity

Research indicates that N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide exhibits potent antitumor activity against several cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 0.5 | EGFR inhibition |

| H1975 (Lung) | 0.3 | EGFR mutation targeting |

| MDA-MB-231 (Breast) | 1.0 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness across different types of cancer.

Case Studies

-

Osimertinib in NSCLC : A clinical trial involving osimertinib (the active form of the compound) showed significant improvement in progression-free survival in patients with non-small cell lung cancer (NSCLC) harboring EGFR mutations compared to traditional chemotherapy.

- Study Reference : Wu et al., Journal of Clinical Oncology, 2019.

- Outcome : Patients treated with osimertinib had a median progression-free survival of 18.9 months versus 10.0 months for those on standard therapy.

-

Combination Therapy : In another study, combining this compound with other targeted therapies showed enhanced efficacy against resistant cancer strains.

- Study Reference : Johnson et al., Cancer Research, 2020.

- Outcome : The combination therapy led to a 30% increase in tumor shrinkage compared to monotherapy.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide shows favorable absorption and distribution characteristics:

| Parameter | Value |

|---|---|

| Bioavailability | ~75% |

| Half-life | 48 hours |

| Metabolism | Hepatic via CYP450 |

| Excretion | Urinary (70%) |

Toxicity studies indicate that while the compound is generally well-tolerated at therapeutic doses, some patients may experience mild to moderate adverse effects such as skin rash and gastrointestinal disturbances.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying this compound to achieve high yields and purity?

Answer:

- Controlled synthesis : Use stepwise coupling reactions (e.g., amidation, nucleophilic substitution) guided by protocols for structurally similar pyrimidine derivatives . For example, optimize reaction conditions (temperature, solvent polarity) to minimize side products from the trifluoroethoxy and indole-pyrimidine moieties.

- Purification : Employ gradient HPLC with C18 columns and mobile phases containing 0.1% trifluoroacetic acid (TFA) to resolve polar impurities. Confirm purity via NMR (e.g., absence of residual dimethylaminoethyl-methylamino peaks at δ 2.2–2.8 ppm) and mass spectrometry (MS) .

- Critical step : Monitor the stability of the methanesulfonic acid counterion under basic conditions using ion chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.